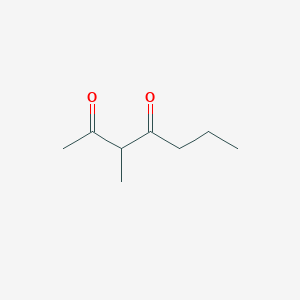

3-Methylheptane-2,4-dione

説明

3-Methylheptane-2,4-dione (C₈H₁₄O₂) is an aliphatic diketone characterized by a seven-carbon chain with ketone groups at positions 2 and 4 and a methyl substituent at position 2. This structural arrangement confers unique physicochemical properties, including polarity, keto-enol tautomerism, and reactivity as a chelating agent. Aliphatic diketones like 3-Methylheptane-2,4-dione are often utilized as ligands in coordination chemistry, intermediates in organic synthesis, and precursors for heterocyclic compounds due to their dual carbonyl functionality.

特性

CAS番号 |

13152-54-0 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.2 g/mol |

IUPAC名 |

3-methylheptane-2,4-dione |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(10)6(2)7(3)9/h6H,4-5H2,1-3H3 |

InChIキー |

UQOOCVASVGYQCY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C(C)C(=O)C |

正規SMILES |

CCCC(=O)C(C)C(=O)C |

同義語 |

3-Methyl-2,4-heptanedione |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers: 5-Methylheptane-2,4-dione

The positional isomer 5-Methylheptane-2,4-dione shares the molecular formula C₈H₁₄O₂ but differs in the methyl group placement (position 5 vs. 3). This subtle structural variation impacts properties:

- Stability and Storage : 5-Methylheptane-2,4-dione requires storage under inert atmospheres at 2–8°C, suggesting sensitivity to oxidation or thermal degradation . By contrast, 3-Methylheptane-2,4-dione’s stability may differ due to altered steric and electronic effects from the methyl group’s proximity to the diketone moieties.

- Reactivity: The position of the methyl group influences enolization tendencies and chelation efficiency. For example, 3-Methylheptane-2,4-dione’s methyl group near the diketone may sterically hinder metal coordination compared to its isomer.

Cyclic Diketones: Pyran-2,4-dione Derivatives

Pyran-2,4-diones (e.g., bis-β-enamino-pyran-2,4-diones) are cyclic diketones with a fused oxygen heterocycle, contrasting sharply with 3-Methylheptane-2,4-dione’s linear structure :

- Electronic Properties : Pyran-2,4-diones exhibit higher dipole moments (e.g., compound 2a: 6.70 D) due to their conjugated cyclic systems, enhancing polarity and solubility in polar solvents . Linear diketones like 3-Methylheptane-2,4-dione likely have lower dipole moments, affecting their solvent interactions.

- NMR Profiles : Pyran-2,4-diones show distinct ¹H and ¹³C NMR shifts (δ 6.0–8.5 ppm for aromatic protons) compared to aliphatic diketones, which typically display simpler spectra (δ 1.0–3.0 ppm for methyl/methylene groups) .

Heterocyclic Diketones: Imidazolidin-2,4-diones and Thiazolidin-2,4-diones

Compounds like 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) and thiazolidine-2,4-dione derivatives incorporate nitrogen or sulfur atoms into their rings, diverging from 3-Methylheptane-2,4-dione’s purely hydrocarbon backbone :

- Synthetic Routes: Imidazolidin-2,4-diones are synthesized via Strecker reactions using amino acids and aryl isocyanates, requiring multi-step protocols . In contrast, aliphatic diketones like 3-Methylheptane-2,4-dione are likely synthesized via Claisen condensations or oxidation of diols.

- Applications : Heterocyclic diones are pharmacologically active (e.g., IM-7 exhibits cardiovascular effects in rats), whereas aliphatic diketones are more commonly used in materials science or catalysis .

Enamino-Diketones: β-Enamino-Pyran-2,4-diones

β-Enamino-pyran-2,4-diones feature conjugated enamine systems, enabling extended π-delocalization absent in 3-Methylheptane-2,4-dione :

- Crystal Packing : Intermolecular H···H and O···H interactions dominate their crystal structures, whereas aliphatic diketones may rely on van der Waals forces for packing .

- DFT Calculations : Pyran-2,4-diones’ HOMO-LUMO gaps (4.5–5.0 eV) suggest lower reactivity compared to linear diketones, which may have narrower gaps due to less conjugation .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。